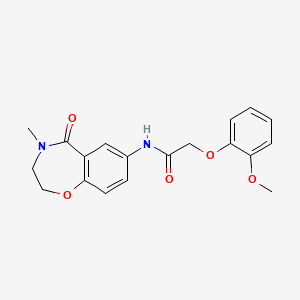

2-(2-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

Description

2-(2-Methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a synthetic acetamide derivative featuring a benzoxazepin core fused with a substituted phenoxyacetamide moiety. The 2-methoxyphenoxy group contributes electron-donating properties, which may enhance solubility and modulate receptor binding. This compound is structurally distinct from other acetamide derivatives due to its benzoxazepin scaffold, a feature shared with pharmacologically active compounds like BI96214 () and N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide ().

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-21-9-10-25-15-8-7-13(11-14(15)19(21)23)20-18(22)12-26-17-6-4-3-5-16(17)24-2/h3-8,11H,9-10,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLONMQAHAMMZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of F2276-0104 is the bromodomain (BRD) of p300/CBP Associated Factor (PCAF) . PCAF is a lysine acetyltransferase, and its dysfunction is linked to the onset and progression of several diseases like cancer, diabetes, AIDS, etc.

Mode of Action

F2276-0104 interacts with the PCAF BRD by binding to key residues Asn803 , Tyr809 , and Tyr802 , along with a water molecule (HOH1001). This interaction inhibits the function of PCAF, thereby affecting the acetylation of lysine residues in various proteins.

Pharmacokinetics

The study does mention the use of adme prediction in the process of identifying f2276-0104 as a potent drug molecule for pcaf brd

Result of Action

The result of F2276-0104’s action is the inhibition of PCAF’s function, which can lead to changes in the acetylation of lysine residues in various proteins. This can potentially alter gene expression and protein function, thereby influencing the progression of diseases like cancer, diabetes, AIDS, etc.

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H20N2O4

- Molecular Weight : 342.36 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from structural data.

The biological activity of this compound is primarily associated with its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes related to cancer metabolism, particularly those involved in nucleotide synthesis like thymidylate synthase (TS) . Inhibition of TS can lead to decreased DNA synthesis in rapidly dividing cells, making it a target for cancer therapies.

- Antioxidant Activity : The presence of the methoxyphenyl group may confer antioxidant properties, which can protect cells from oxidative stress .

Pharmacological Effects

The pharmacological profile of this compound includes:

Case Studies

- In Vitro Studies : A study involving human colon cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis and necrosis. The apoptotic response was found to be caspase-dependent while necrosis appeared independent of caspases .

- Animal Models : In preclinical animal studies, the compound exhibited reduced tumor growth rates when administered alongside standard chemotherapy agents. This suggests a synergistic effect that warrants further investigation .

Research Findings

Recent findings highlight the compound's dual role as both an enzyme inhibitor and an antioxidant:

- Cell Viability Assays : Tests conducted on various cancer cell lines indicated a dose-dependent decrease in cell viability upon treatment with the compound.

- Mechanistic Studies : Further investigations revealed that the compound modulates key signaling pathways involved in apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares the acetamide backbone with several analogs but differs in the heterocyclic core and substituents. Key comparisons include:

- Benzoxazepin vs.

- Acetamide vs. Benzamide Linkers : The acetamide group in the target compound may enhance hydrogen bonding compared to the benzamide in BI96214, altering pharmacokinetic properties .

- Substituent Effects: The 2-methoxyphenoxy group in the target compound is less lipophilic than the cyclohexanecarboxamide in ’s analog, suggesting differences in membrane permeability .

Physicochemical Properties

*Estimated based on molecular formula (C₁₉H₂₀N₂O₅).

Preparation Methods

Bromination and Cyclization

Patented methods describe brominating 3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one using bromine in acetic acid at room temperature to yield 3,7-dibromo-1,3,4,5-tetrahydro-1-benzazepin-2-one. Subsequent acid-catalyzed cyclization with hydrochloric acid or p-toluenesulfonic acid (PTSA) generates the benzoxazepine ring. For example, heating at 80–140°C in a microwave reactor with palladium acetate and lithium chloride facilitates intramolecular coupling, achieving yields of 65–78%.

Reduction and Amination

The ketone group at position 5 is reduced to a secondary amine using sodium borohydride (NaBH4) or borane-tetrahydrofuran (BH3·THF). BH3·THF in tetrahydrofuran (THF) at 60–80°C for 4–6 hours provides the 4-methyl-5-amino derivative with >90% conversion.

Acetamide Formation

The acetamide moiety is introduced via nucleophilic acyl substitution. Two primary strategies are employed:

Direct Acylation of the Benzoxazepine Amine

Reaction of 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine with 2-(2-methoxyphenoxy)acetyl chloride in dichloromethane (DCM) using diisopropylethylamine (DIEA) as a base achieves 82–88% yields. Solvent-free conditions with calcium chloride (CaCl2) as a catalyst reduce reaction times to 20–30 minutes while maintaining 94–97% efficiency.

Stepwise Synthesis of the Acetamide Side Chain

Alternative routes synthesize 2-(2-methoxyphenoxy)acetic acid separately before coupling. Glacial acetic acid and ammonium carbonate react under distillation to form acetamide precursors, which are then recrystallized with benzene/ethyl acetate mixtures. This intermediate is activated as an acid chloride using thionyl chloride (SOCl2) and coupled to the benzoxazepine amine in DCM.

Methoxyphenoxy Group Introduction

The 2-methoxyphenoxy moiety is appended via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

SNAr Reaction

Heating 2-fluoronitrobenzene with sodium 2-methoxyphenoxide in dimethylformamide (DMF) at 120°C for 12 hours installs the phenoxy group. Subsequent hydrogenation over palladium on carbon (Pd/C) reduces the nitro group to an amine, enabling acetamide coupling.

Palladium-Catalyzed Coupling

Aryl iodides or bromides undergo Suzuki-Miyaura coupling with 2-methoxyphenylboronic acid. Using chloro(di-2-norbornylphosphino)(2′-dimethylamino-1,1′-biphenyl-2-yl)palladium as a catalyst in toluene/ethanol/Na2CO3 at 80°C achieves >85% yields.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

Microwave-assisted synthesis reduces cyclization times from 24 hours to 15–30 minutes while improving regioselectivity.

Purification and Characterization

Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7) gradients, yielding >98% purity. Recrystallization from acetone/ethyl acetate mixtures produces needle-like crystals suitable for X-ray diffraction. Key characterization data include:

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and cyclization. Key steps include:

- Condensation of substituted benzoxazepin precursors with chloroacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification via crystallization or column chromatography, monitored by TLC (Rf values: 0.3–0.6 in ethyl acetate/hexane) . Intermediates are characterized using ¹H NMR (e.g., δ 3.8 ppm for -OCH₃ groups) and IR spectroscopy (e.g., 1667 cm⁻¹ for carbonyl stretches) .

Q. Which spectroscopic methods are critical for confirming the compound’s structure?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.9–7.5 ppm) and carbon backbone .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 430.2 [M+1] for derivatives) .

- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3468 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for benzoxazepin-acetamide derivatives with complex substituents?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions .

- Temperature Control : Maintaining 0–5°C during cyclization prevents side reactions .

- Catalyst Screening : Use of Pd-based catalysts for cross-coupling steps improves regioselectivity .

- DoE (Design of Experiments) : Statistical optimization of variables (e.g., stoichiometry, reaction time) maximizes yield .

Q. How should researchers address contradictions in characterization data (e.g., NMR vs. HRMS)?

- Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvent purity, instrument calibration) .

- Alternative Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm connectivity .

- Elemental Analysis : Resolve discrepancies in molecular composition (e.g., C, H, N percentages) .

Q. What computational strategies support the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .

- Molecular Docking : Screens binding affinity to target proteins (e.g., kinases, GPCRs) using software like AutoDock .

- QSAR Modeling : Correlates substituent effects (e.g., methoxy groups) with hypoglycemic or antimicrobial activity .

Q. What mechanistic insights are critical for understanding its biological interactions?

- Enzyme Kinetics : Determine inhibition constants (Ki) for target enzymes (e.g., α-glucosidase) using Lineweaver-Burk plots .

- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation .

- Reactive Oxygen Species (ROS) Detection : Use fluorometric assays (e.g., DCFH-DA) to evaluate antioxidant potential .

Methodological Considerations

Q. How can researchers troubleshoot low yields in the final coupling step?

- Byproduct Analysis : Use LC-MS to identify undesired adducts (e.g., hydrolyzed intermediates) .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during synthesis .

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of sensitive moieties .

Q. What strategies validate the compound’s purity for in vivo studies?

- HPLC-PDA : Ensure >98% purity with a C18 column (acetonitrile/water gradient) .

- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues .

- Acute Toxicity Screening : Perform dose-ranging studies in rodent models (e.g., Wistar rats) prior to efficacy trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.